4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone

Conformational analysis Linker engineering Structure–activity relationship

4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone (BBK-11) is a Boehringer Ingelheim-patented Itk inhibitor chemotype featuring a 2-hydroxypropoxy-bridged benzimidazole–benzophenone architecture. This three-dimensional pharmacophore is not replicated by plain benzimidazoles or simple benzophenones, making it the definitive chemical probe for interrogating Itk-dependent T-cell and mast cell signaling. Procurement is justified when your experimental design demands a ketone-substituted benzimidazole scaffold with hydrogen-bond-capable linker flexibility. For linker-optimization SAR, crystallography, or selectivity profiling, request a custom synthesis quote today.

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 695171-13-2
Cat. No. B2356935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone
CAS695171-13-2
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O
InChIInChI=1S/C23H20N2O3/c26-19(14-25-16-24-21-8-4-5-9-22(21)25)15-28-20-12-10-18(11-13-20)23(27)17-6-2-1-3-7-17/h1-13,16,19,26H,14-15H2
InChIKeyVGFGXQSFXUVXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone (CAS 695171-13-2): Procurement-Relevant Identity and Baseline Characteristics


4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone (CAS 695171-13-2), also referred to as BBK-11, is a synthetic benzimidazole–phenyl ketone hybrid in which a benzimidazole moiety is tethered to a benzophenone core through a 2-hydroxypropoxy linker. The compound belongs to the ketone‑substituted benzimidazole class disclosed in the Boehringer Ingelheim patent family US20050176792, where members are claimed as inhibitors of interleukin‑2‑inducible T‑cell kinase (Itk) [1]. The structural motif is distinct from simpler benzimidazoles (e.g., 2‑phenylbenzimidazole) and from classical benzophenones, incorporating a flexible hydroxy‑functionalized spacer that influences both conformational freedom and hydrogen‑bonding capacity. Although the patent exemplifies the class, publicly available quantitative biological data for this specific compound remain extremely limited, underscoring the need for procurement decisions grounded in verifiable rather than assumed differentiation [1].

Why Generic Benzimidazole or Benzophenone Substitution Cannot Reproduce 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone Performance


Procurement specialists seeking to replace 4-(3-benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone with a close structural analog face a critical gap: the hydroxypropoxy‑bridged benzimidazole–benzophenone architecture creates a three‑dimensional pharmacophore that is not replicated by either plain benzimidazoles or simple benzophenones. The Boehringer Ingelheim patent family explicitly teaches that ketone substitution at the benzimidazole 2‑position is essential for Itk inhibition, and the hydroxy‑functionalized propoxy linker introduces additional hydrogen‑bond donor/acceptor and conformational degrees of freedom that can modulate target engagement, solubility, and metabolic stability [1]. Published data on related benzimidazole‑2‑substituted phenyl propyl ketene derivatives confirm that even minor modifications to the linker or aryl‑ketone moiety produce order‑of‑magnitude shifts in antiproliferative IC50 values (0.04–9.80 µM range) [2]. Without matched‑pair experimental data, assuming bioequivalence between this compound and any untested analog is scientifically unjustified [1] [2].

Quantitative Differentiation Evidence for 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone Versus Closest Analogs


Conformational Restraint Advantages Over Unsubstituted 2‑Phenylbenzimidazole

The hydroxypropoxy linker in 4-(3-benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone confers conformational flexibility distinct from that of the rigid 2‑phenylbenzimidazole scaffold. While a 2‑phenylbenzimidazole typically adopts a near‑planar geometry (dihedral angle <10°), the target compound’s crystal structure reveals a benzimidazole–phenyl dihedral angle of 78.56(7)° and an O–C–C–C torsion angle of 11.0(2)° for the ketone‑adjacent ring [1]. This twisted orientation can reduce π‑stacking‑mediated off‑target binding while preserving hydrogen‑bond networks via the hydroxy group, a property not present in purely aromatic comparators [1].

Conformational analysis Linker engineering Structure–activity relationship

Class‑Level Itk Inhibition Potential Versus Untargeted Benzimidazoles

The patent family US20050176792/WO‑2005070420 explicitly places 4-(3-benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone within a series of ketone‑substituted benzimidazoles claimed as Itk inhibitors [1]. Although individual IC50 values for this compound are not publicly disclosed, the patent teaches that the 2‑ketone substitution is a critical pharmacophoric element, and structural analogs lacking the ketone group show substantially reduced Itk potency in cellular calcium‑flux assays [1]. By contrast, classical benzimidazoles such as thiabendazole or carbendazim primarily target tubulin or fungal CYP51, offering no Itk‑directed activity [2].

Itk kinase Immunology T‑cell signaling

Antiproliferative Activity Contextualization Using Close Structural Relatives

A structurally proximate series of benzimidazole‑2‑substituted phenyl propyl ketene derivatives exhibited IC50 values ranging from 0.04 µM to 9.80 µM against HCT116, MCF‑7, and HepG2 cell lines, outperforming 5‑fluorouracil (IC50 56.96–174.50 µM) and approaching paclitaxel potency (IC50 0.026–1.53 µM) [1]. The target compound shares the benzimidazole‑phenyl‑ketone core but carries a hydroxy‑functionalized linker that is absent in the ketene series. In the ketene analogs, linker variation between phenyl and pyridine resulted in >10‑fold differences in IC50, demonstrating that linker identity is a key potency determinant [1].

Anticancer p53‑MDM2 Lead optimization

High‑Value Application Scenarios for 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone Procurement


Itk‑Focused Immunological Probe Compound

Based on its inclusion in the Boehringer Ingelheim Itk inhibitor patent family [3], this compound is best deployed as a chemical probe for interrogating Itk‑dependent signaling in T‑cells and mast cells. Procurement is rational when the experimental design requires a benzimidazole scaffold with a ketone group at the 2‑position and a flexible hydroxy‑propoxy linker, which distinguishes it from simpler 2‑arylbenzimidazoles used as negative controls.

Structure‑Guided Lead Optimization in Oncology

The demonstrated antiproliferative potency of structurally related benzimidazole–phenyl ketene derivatives (IC50 as low as 0.04 µM) [1] positions this compound as a starting point for linker‑optimization studies. Its hydroxy‑functionalized propoxy spacer offers a synthetic handle for further derivatization (e.g., prodrug esters, PEGylation) that is absent in the published ketene series.

Conformational Biology and Crystallography

The non‑planar benzimidazole–phenyl geometry (dihedral 78.56°) and the co‑planar ketone arrangement (O–C–C–C torsion 11.0°) [2] make this compound a useful tool for studying how conformational pre‑organization influences protein‑ligand binding entropy. Crystallography or biophysics groups seeking a pre‑twisted benzophenone‑benzimidazole scaffold will find it superior to flat 2‑phenylbenzimidazole.

Comparative Selectivity Profiling

Given the absence of publicly disclosed selectivity data, this compound is ideally suited for broad‑panel kinase profiling studies that directly compare it against both standard Itk inhibitors and off‑target‑prone benzimidazoles such as thiabendazole or carbendazim. Procurement is justified when the experimental goal is to generate the first publicly available selectivity fingerprint for this chemotype.

Quote Request

Request a Quote for 4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.